(+/-)-cis-Decahydroquinoxalin-2-one
Description
The evidence describes cis-Decahydroquinoline (C₉H₁₇N, MW 139.2380), a saturated bicyclic amine with one nitrogen atom in its ring system . Key identifiers include:
- IUPAC InChIKey: POTIYWUALSJREP-RKDXNWHRSA-N
- CAS Registry: 10343-99-4
This compound is part of the quinoline family, which is structurally distinct from quinoxaline derivatives like "(+/-)-cis-Decahydroquinoxalin-2-one."
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h6-7,9H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
JPYREMMLJKWDCF-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NCC(=O)N2 |
Canonical SMILES |
C1CCC2C(C1)NCC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Discrepancies Between Evidence and Query
The query focuses on "(+/-)-cis-Decahydroquinoxalin-2-one", a compound with:
- Core structure: A quinoxaline ring (two nitrogen atoms in a bicyclic system) fused with a ketone group.
- Functional groups : A lactam (cyclic amide) and decahydro saturation.
In contrast, the evidence compound (cis-Decahydroquinoline) has:
- Core structure: A quinoline ring (one nitrogen atom in a bicyclic system).
These differences preclude meaningful comparison without additional data on quinoxaline derivatives.
Limitations of the Evidence
- Physical or chemical properties of quinoxalinones.
- Pharmacological, synthetic, or industrial applications of "(+/-)-cis-Decahydroquinoxalin-2-one."
- Comparative data (e.g., reactivity, stability, bioactivity) with analogous compounds like decahydroquinoxalines, piperazinones, or morpholinones.
Required Information for a Valid Comparison
A professional comparison would require data such as:
Table 1: Hypothetical Comparison of Quinoxaline and Quinoline Derivatives
| Property | (+/-)-cis-Decahydroquinoxalin-2-one (Hypothetical) | cis-Decahydroquinoline (Evidence) |
|---|---|---|
| Core Structure | Quinoxaline (2 N atoms) | Quinoline (1 N atom) |
| Functional Group | Lactam (cyclic amide) | Amine |
| Molecular Formula | C₈H₁₄N₂O (estimated) | C₉H₁₇N |
| Polarity | Higher (due to ketone) | Lower |
| Bioactivity Potential | Likely CNS or enzyme modulation | Limited data |
Recommendations for Further Research
To address the query accurately, the following steps are essential:
Access specialized databases (e.g., Reaxys, SciFinder) for structural analogs of "(+/-)-cis-Decahydroquinoxalin-2-one."
Review literature on decahydroquinoxalinones, including synthetic methods, spectroscopic data, and applications.
Compare pharmacological profiles with piperazine derivatives or other saturated heterocycles.
Preparation Methods
Synthesis via Intramolecular Cyclization and Knoevenagel Condensation
A prominent approach to synthesize cis-decahydroquinoxalin-2-one derivatives involves starting from disubstituted cyclohexene derivatives, followed by Knoevenagel condensation and intramolecular lactam formation:
- Starting Material : A known disubstituted cyclohexene.
- Key Steps :
- Knoevenagel condensation to install alkylidene malonate functionalities.
- Intramolecular cyclization to form the bicyclic lactam structure.
- Reduction of lactam-ester intermediates to yield the cis-decahydroquinoline core.
This method allows for high diastereoselectivity, controlling the stereochemistry of substituents to favor the cis isomer. The starting aldehyde for the Knoevenagel condensation can be synthesized via a Diels-Alder cycloaddition, providing a versatile route to various substituted derivatives.
Reaction Scheme Summary :
| Step | Description | Yield/Outcome |
|---|---|---|
| Preparation of aldehyde 4 | Diels-Alder reaction of diene 7 with acrolein | 80% yield, cis:trans = 10:1 |
| Knoevenagel condensation | Condensation of aldehyde 4 with malonate esters | Formation of diester-amine 3 |
| Intramolecular cyclization | Cyclization of diester-amine 3 to lactam-ester 2 | Formation of bicyclic lactam |
| Reduction | Reduction of lactam-ester 2 to cis-decahydroquinoline 1 | High diastereoselectivity |
This approach was notably applied in the synthesis of trisubstituted cis-decahydroquinolines, which are structurally related to cis-decahydroquinoxalin-2-one.
Reduction of Substituted Piperazinediones
Substituted piperazinediones can be reduced to yield tetraalkyl-substituted piperazines, which are structurally related to decahydroquinoxalinones. Although the preparation of substituted piperazinediones is challenging, once obtained, they serve as intermediates for further transformations:
- Reduction typically involves hydride reagents (e.g., lithium aluminum hydride).
- The resulting piperazines can be further functionalized to obtain the decahydroquinoxalin-2-one framework.
This route is less direct but useful for preparing polysubstituted derivatives with specific substitution patterns.
Modifications and Improvements in Synthetic Routes
- The use of diphenylphosphoryl azide in place of ethyl chloroformate and sodium azide improves yields in Curtius rearrangement steps for intermediate preparation.
- Avoiding ethanol formation during acylazide preparation prevents side reactions and enhances product purity.
- Recrystallization from ethyl acetate-hexanes mixtures effectively purifies cis isomers in Diels-Alder derived intermediates.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Steps | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel condensation + cyclization | Disubstituted cyclohexene, malonate esters | Knoevenagel condensation, intramolecular lactam formation, reduction | High diastereoselectivity, versatile substitution | Multi-step, requires careful stereocontrol |
| Reaction with acetone cyanohydrin | cis-1,2-diaminocyclohexane, acetone cyanohydrin | Heating to dryness to induce cyclization | Direct formation of cis isomer | Specific to cis isomer, limited to certain substitutions |
| Reduction of substituted piperazinediones | Substituted piperazinediones | Hydride reduction | Access to polysubstituted derivatives | Difficult synthesis of starting materials |
Detailed Research Findings
- The stereochemical outcome is heavily influenced by the cis configuration of the starting cyclohexane or diamine substrates, which dictates the formation of the cis-fused bicyclic system.
- Knoevenagel condensation is a reliable method to introduce alkylidene groups, facilitating ring closure via lactam formation.
- Curtius rearrangement and Diels-Alder cycloadditions are useful for preparing key intermediates such as aldehydes and dienes.
- The cis-decahydroquinoxalin-2-one core is a privileged scaffold in medicinal chemistry, and its preparation methods have been optimized for yield and stereochemical purity.
- Modifications in reaction conditions, such as choice of reagents and purification techniques, significantly impact product yield and purity.
Q & A
Q. What criteria should reviewers prioritize when evaluating studies on (+/-)-cis-Decahydroquinoxalin-2-one?
- Methodological Answer : Assess stereochemical assignments (e.g., ORD/CD spectra for enantiomers), statistical rigor in biological assays, and cross-validation of computational models. Flag insufficient characterization (e.g., missing elemental analysis) and recommend deposition of crystallographic data in the Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
